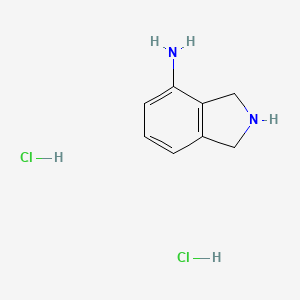

Isoindolin-4-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-8-3-1-2-6-4-10-5-7(6)8;;/h1-3,10H,4-5,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLZYBVXLJLUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678778 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92259-85-3 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Isoindolin-4-amine Dihydrochloride: A Comprehensive Technical Guide for Pharmaceutical Research and Development

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for isoindolin-4-amine dihydrochloride, a key building block in contemporary drug discovery and development. The synthesis is presented as a multi-step process commencing from readily available starting materials. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the critical parameters that govern reaction outcomes. The target audience for this guide includes researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, featuring prominently in a diverse array of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for the precise orientation of pharmacophoric elements, enabling high-affinity interactions with biological targets. The introduction of an amino group at the 4-position of the isoindoline ring system opens avenues for a wide range of chemical modifications, making isoindolin-4-amine a versatile intermediate for the synthesis of novel therapeutic agents. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological screening.

This guide will detail a robust and reproducible synthetic route to this compound, delineated into three key stages:

-

Stage 1: Nitration of Phthalimide to yield 4-Nitrophthalimide.

-

Stage 2: Catalytic hydrogenation of 4-Nitrophthalimide to produce 4-Aminoisoindoline-1,3-dione.

-

Stage 3: Reduction of the phthalimide moiety and subsequent formation of the dihydrochloride salt to afford the final product.

Strategic Overview of the Synthesis

The chosen synthetic strategy is a linear sequence that prioritizes the use of commercially available starting materials and well-established, high-yielding chemical transformations. This approach ensures the scalability and reproducibility of the synthesis, critical considerations for drug development programs.

Caption: Overall synthetic workflow from Phthalimide to the target compound.

Detailed Synthesis Pathway and Experimental Protocols

Stage 1: Nitration of Phthalimide

The synthesis commences with the electrophilic nitration of phthalimide. The aromatic ring of phthalimide is activated towards electrophilic substitution, and the introduction of a nitro group is a foundational step for the subsequent installation of the desired amine functionality.

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The phthalimide ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores aromaticity and yields the 4-nitrophthalimide product.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 1.4 L of concentrated sulfuric acid (sp. gr. 1.84).

-

Cool the flask in an ice bath to maintain a temperature between 10-15 °C.

-

Slowly add 240 mL of fuming nitric acid (sp. gr. 1.50) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 15 °C.

-

Once the acid mixture has cooled to 12 °C, add 200 g (1.36 moles) of phthalimide in portions, maintaining the temperature between 10-15 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

The following day, pour the reaction mixture slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of the quench mixture should not rise above 20 °C.

-

Filter the resulting precipitate through a Büchner funnel and press the filter cake to remove excess liquid.

-

Wash the crude product with 2 L of ice water four times.

-

Dry the crude product in air. The expected yield is 165-174 g (63-66%) with a melting point of 185-190 °C.

-

Recrystallize the crude product from 3-3.2 L of 95% ethanol to yield 136-140 g (52-53%) of pure 4-nitrophthalimide with a melting point of 198 °C.[1]

Table 1: Summary of Stage 1 Reaction Parameters

| Parameter | Value |

| Starting Material | Phthalimide |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 10-15 °C |

| Reaction Time | Overnight |

| Work-up | Quenching on ice, filtration, washing |

| Purification | Recrystallization from ethanol |

| Expected Yield | 52-53% (pure) |

Stage 2: Catalytic Hydrogenation of 4-Nitrophthalimide

The second stage involves the selective reduction of the nitro group of 4-nitrophthalimide to an amino group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and environmentally benign nature, with water being the only byproduct.

Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. The use of a polar solvent such as ethanol facilitates the dissolution of the starting material and the product, and is compatible with the catalytic process. The reaction is carried out under a hydrogen atmosphere at a slightly elevated pressure to ensure a sufficient supply of hydrogen for the reduction.

Caption: Workflow for the catalytic hydrogenation of 4-Nitrophthalimide.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 4 g (20.82 mmol) of 4-nitroisoindoline-1,3-dione in 350 mL of ethanol.

-

Add 10% palladium on charcoal (10 wt %) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel to 30 psi with hydrogen and stir the reaction mixture for 7 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product as a yellow solid.

-

The expected yield of 4-aminoisoindoline-1,3-dione is approximately 3.3 g (98%).[2]

Table 2: Summary of Stage 2 Reaction Parameters

| Parameter | Value |

| Starting Material | 4-Nitrophthalimide |

| Catalyst | 10% Palladium on Carbon |

| Reagent | Hydrogen Gas |

| Pressure | 30 psi |

| Solvent | Ethanol |

| Reaction Time | 7 hours |

| Work-up | Filtration, concentration |

| Expected Yield | ~98% |

Stage 3: Reduction of 4-Aminoisoindoline-1,3-dione and Dihydrochloride Salt Formation

This final stage is the most chemically demanding, involving the complete reduction of the two carbonyl groups of the phthalimide ring to methylene groups. This transformation requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex.

Mechanistic Considerations: The reduction of amides and imides with LiAlH₄ or borane proceeds via the formation of a complex between the Lewis acidic reducing agent and the carbonyl oxygen. This is followed by the irreversible transfer of hydride ions to the carbonyl carbon. The resulting intermediates undergo further reduction to yield the corresponding amine.

Experimental Protocol (using Borane-Tetrahydrofuran Complex):

-

In an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 4-aminoisoindoline-1,3-dione (1 equivalent) in dry tetrahydrofuran (THF) (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 2.5-3 equivalents) dropwise over 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Stir the mixture at room temperature for 2 hours.

-

Add 6 M hydrochloric acid to the mixture and stir for an additional 1 hour to hydrolyze the amine-borane complex.

-

Concentrate the reaction mixture under reduced pressure to remove the THF and methanol.

-

Basify the aqueous residue with a concentrated sodium hydroxide solution to a pH > 12.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude isoindolin-4-amine.

Dihydrochloride Salt Formation:

-

Dissolve the crude isoindolin-4-amine in a minimal amount of isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol (2 equivalents) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

Table 3: Summary of Stage 3 Reaction Parameters

| Parameter | Value |

| Starting Material | 4-Aminoisoindoline-1,3-dione |

| Reducing Agent | Borane-Tetrahydrofuran Complex |

| Solvent | Tetrahydrofuran |

| Reaction Temperature | Reflux |

| Work-up | Quenching, hydrolysis, extraction |

| Salt Formation Reagent | Hydrogen Chloride |

| Final Product | This compound |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the free base.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: As an indicator of purity.

Safety Considerations

-

Nitration: The use of fuming nitric acid and concentrated sulfuric acid requires extreme caution. These are highly corrosive and strong oxidizing agents. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The quenching of the reaction mixture on ice is highly exothermic and should be done slowly and with efficient cooling.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a well-maintained and properly grounded hydrogenation apparatus. The catalyst, particularly when dry, can be pyrophoric and should be handled with care.

-

Reduction with Borane: Borane-tetrahydrofuran complex is a flammable and moisture-sensitive reagent. It reacts violently with water to produce hydrogen gas. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). The quenching of excess borane is exothermic and should be performed slowly at low temperatures.

-

Hydrogen Chloride: Gaseous hydrogen chloride is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood.

Conclusion

The synthetic pathway detailed in this technical guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently produce this valuable building block for their drug discovery and development endeavors. The insights into the causality of experimental choices and the emphasis on safety are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs.

References

An In-depth Technical Guide to the Physicochemical Properties of Isoindolin-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Isoindolin-4-amine dihydrochloride is a key chemical intermediate with significant potential in pharmaceutical research and development. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural and thermodynamic properties, solubility profile, and spectral data. In the absence of extensive experimental data in publicly available literature, this guide integrates known information with computationally predicted values to offer a robust resource for researchers. Methodologies for the experimental determination of these properties are also detailed to provide a framework for in-house validation and further investigation.

Introduction: The Significance of this compound

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an amine functionality at the 4-position, presented as a dihydrochloride salt, enhances aqueous solubility and provides a reactive handle for further chemical modification. This makes this compound a valuable building block for the synthesis of novel therapeutic agents. A comprehensive characterization of its physicochemical properties is the foundational step in unlocking its full potential in drug discovery pipelines.

Structural and Core Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key structural and physicochemical parameters for this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₁₂Cl₂N₂ | [American Elements, Biosynth][1][2] |

| Molecular Weight | 207.1 g/mol | [American Elements, Biosynth][1][2] |

| CAS Number | 92259-85-3 | [American Elements, Biosynth][1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | 114-116 °C | [American Elements][1] |

| Boiling Point | Not available | |

| pKa (Predicted) | ||

| pKa₁ (Aromatic Amine) | ~4.5 - 5.5 | |

| pKa₂ (Isoindoline Nitrogen) | ~9.0 - 10.0 |

Causality Behind the Properties:

-

Dihydrochloride Salt: The presence of two hydrochloride moieties significantly influences the compound's properties. It enhances aqueous solubility compared to the free base and increases the melting point due to the ionic nature of the salt.

-

Two Basic Centers: The molecule possesses two basic nitrogen atoms: the aromatic amine and the secondary amine within the isoindoline ring. The dihydrochloride form indicates that both amines are protonated. The predicted pKa values reflect the differing basicity of these two centers, with the aliphatic secondary amine being significantly more basic than the aromatic primary amine.

Solubility Profile: A Critical Parameter for Drug Development

| Solvent | Predicted Solubility | Rationale |

| Water | High | As a dihydrochloride salt, the compound is expected to be highly soluble in water due to its ionic nature. |

| Methanol, Ethanol | Soluble | The polarity of these alcohols should facilitate the dissolution of the salt. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of organic salts. |

| Apolar Solvents (e.g., Toluene, Hexane) | Insoluble | The high polarity of the salt makes it incompatible with nonpolar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized method for experimentally determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of the compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC method.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Acidity and Basicity: Understanding the pKa

The ionization state of a molecule at physiological pH is governed by its pKa values. As this compound has two basic centers, it will have two corresponding pKa values.

Caption: Ionization equilibria of Isoindolin-4-amine.

Experimental Protocol for pKa Determination (Potentiometric Titration)

This protocol describes a common method for determining the pKa values of ionizable compounds.

Objective: To determine the pKa values of this compound by monitoring pH changes during titration with a strong base.

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water (degassed)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence points.

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa will be for the more acidic proton (on the aromatic amine), and the second pKa for the less acidic proton (on the isoindoline nitrogen).

Spectral Characterization

Spectroscopic data is essential for the structural confirmation and identification of a compound. In the absence of published experimental spectra for this compound, predicted spectra are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (D₂O, 400 MHz):

-

δ 7.2-7.5 (m, 3H): Aromatic protons.

-

δ 4.5-4.7 (s, 4H): Protons of the two CH₂ groups in the isoindoline ring.

-

δ 4.8 (s, D₂O): Solvent peak.

Predicted ¹³C NMR Spectrum (D₂O, 100 MHz):

-

δ 130-145 (4C): Aromatic carbons.

-

δ 115-125 (2C): Aromatic carbons.

-

δ 50-55 (2C): CH₂ carbons of the isoindoline ring.

Note on NMR Prediction: The exact chemical shifts can be influenced by solvent, concentration, and pH. The provided predictions are based on standard algorithms and should be used as a guide.[3][4][5]

Infrared (IR) Spectroscopy

Predicted Key IR Absorptions (KBr pellet):

-

3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary and secondary ammonium groups.

-

3000-2800 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.

-

1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring and N-H bending vibrations.

-

~1200 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI): The mass spectrum of the free base (Isoindolin-4-amine) is predicted to show a molecular ion peak at m/z 134. Key fragmentation pathways would likely involve the loss of the amino group and cleavage of the isoindoline ring. For the dihydrochloride salt under electrospray ionization (ESI), the base peak would likely be the protonated molecule [M+H]⁺ at m/z 135.

Stability and Reactivity

-

Stability: As a dihydrochloride salt, this compound is expected to be a stable, crystalline solid under standard laboratory conditions. However, like many amine salts, it may be hygroscopic and should be stored in a cool, dry place. The free base form is likely more susceptible to oxidation and degradation.

-

Reactivity: The primary aromatic amine is a versatile functional group for a variety of chemical transformations, including diazotization followed by substitution, acylation, and reductive amination. The secondary amine within the isoindoline ring can also undergo reactions such as alkylation and acylation.

References

An In-depth Technical Guide to the Mechanistic Landscape of Isoindoline-Containing Bioactive Agents

A Senior Application Scientist's Perspective on the Isoindolin-4-amine Dihydrochloride Scaffold and its Therapeutic Implications

Introduction: The Isoindoline Scaffold in Drug Discovery

The isoindoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation for a diverse array of therapeutic agents.[1] While this compound is primarily recognized as a chemical intermediate in organic synthesis, its structural motif is integral to numerous clinically significant drugs.[2][3][4][5] This guide provides an in-depth exploration of the mechanisms of action associated with prominent isoindoline-containing molecules, offering insights for researchers, scientists, and drug development professionals. The versatility of the isoindoline scaffold allows for its incorporation into molecules targeting a wide range of biological processes, from protein kinases to the ubiquitin-proteasome system.[1][6]

Part 1: this compound as a Synthetic Building Block

This compound is a key reagent in the synthesis of more complex, pharmacologically active compounds. Its bifunctional nature, possessing both a secondary amine within the isoindoline ring and a primary aromatic amine, allows for diverse chemical modifications. This versatility enables its use in the construction of a variety of drug candidates, including those with applications in oncology and inflammation.[1][7]

Part 2: Kinase Inhibition: A Prominent Mechanism of Action for Isoindoline Derivatives

A significant number of isoindoline-containing compounds function as protein kinase inhibitors.[7][8] These molecules are often designed to competitively bind to the ATP-binding pocket of target kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are critical for cancer cell proliferation and survival.[9][10]

Targeting Receptor Tyrosine Kinases (RTKs)

Several potent and selective RTK inhibitors feature a core structure derived from or related to the isoindoline scaffold. These inhibitors have demonstrated efficacy against a range of cancers.

Crizotinib: A Multi-Targeted Kinase Inhibitor

Crizotinib is a prime example of a successful drug featuring an aminopyridine structure that can be synthesized from precursors related to the isoindoline family. It is a potent inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[9][10][11][12]

-

Mechanism of Action: In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins such as EML4-ALK.[9][10] This fusion results in constitutive activation of the ALK kinase domain, driving uncontrolled cell growth and survival. Crizotinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10] This blockade of oncogenic signaling leads to cell cycle arrest and apoptosis in ALK-positive tumor cells.[11]

PF-06463922 (Lorlatinib): A Next-Generation ALK/ROS1 Inhibitor

PF-06463922, also known as Lorlatinib, is a macrocyclic ATP-competitive inhibitor of ALK and ROS1.[13] It was designed to overcome resistance to first-generation inhibitors like crizotinib.[13][14]

-

Mechanism of Action: PF-06463922 exhibits potent, subnanomolar inhibitory activity against both wild-type and a wide range of mutated ALK and ROS1 kinases, including the crizotinib-resistant G2032R mutation in ROS1.[14] Its macrocyclic structure confers high metabolic stability and brain penetrance, making it effective against brain metastases.[15][16] By inhibiting ALK and ROS1, PF-06463922 effectively suppresses downstream signaling through pathways such as SHP2-ERK and AKT/mTORC1.[14]

Experimental Workflow for Assessing Kinase Inhibition

The following diagram outlines a typical workflow for evaluating the efficacy of a novel isoindoline-derived kinase inhibitor.

Figure 1: A representative workflow for the preclinical evaluation of a novel kinase inhibitor.

Part 3: Immunomodulatory and Other Mechanisms

The isoindoline scaffold is also central to the mechanism of action of immunomodulatory imide drugs (IMiDs) and other therapeutic classes.

Isoindolinone Derivatives as Histone Deacetylase (HDAC) Inhibitors

Recent research has explored isoindolinone derivatives as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[17]

-

Mechanism of Action: HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors restore histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. Novel isoindolinone-based HDAC inhibitors have shown potent and selective activity against HDAC1-3, inducing cell cycle arrest and apoptosis in various cancer cell lines.[17]

Quantitative Data Summary

| Compound | Target(s) | IC50 (nM) | Indication |

| Crizotinib | ALK, ROS1, c-Met | ALK: ~20-50 | NSCLC |

| PF-06463922 (Lorlatinib) | ALK, ROS1 | ROS1: <1 | NSCLC |

| Isoindolinone Derivative 5b | HDAC1 | 65.1 | Preclinical (Cancer) |

Note: IC50 values can vary depending on the assay conditions.

Conclusion

The this compound scaffold is a cornerstone in the synthesis of a multitude of clinically and preclinically important molecules. Its derivatives have been successfully developed as potent kinase inhibitors, demonstrating the therapeutic potential of this chemical class. The continued exploration of isoindoline and isoindolinone derivatives promises to yield novel therapeutic agents with diverse mechanisms of action for the treatment of cancer and other diseases.

References

- 1. preprints.org [preprints.org]

- 2. cenmed.com [cenmed.com]

- 3. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. americanelements.com [americanelements.com]

- 6. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. Crizotinib - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 11. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancernetwork.com [cancernetwork.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence and Ascendancy of the 4-Aminoisoindoline Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Impact

Abstract

The 4-aminoisoindoline scaffold has, in recent decades, transitioned from a relatively obscure chemical entity to a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 4-aminoisoindoline compounds. We will delve into the pivotal role of this structural motif in the development of the highly successful immunomodulatory imide drugs (IMiDs), its mechanism of action as a molecular glue targeting the E3 ubiquitin ligase Cereblon, and its contemporary application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this critical pharmacophore.

Introduction: The Significance of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks repeatedly emerge as "privileged scaffolds" – structures that are capable of interacting with multiple biological targets to elicit a therapeutic response. The 4-aminoisoindoline core has firmly established itself within this esteemed category. Its unique electronic and steric properties, conferred by the strategic placement of an amino group on the isoindoline ring system, have been instrumental in the design of potent and selective therapeutic agents. This guide will trace the scientific journey of the 4-aminoisoindoline moiety, from its synthetic origins to its current status as a key component in targeted protein degradation.

An Inferred History: The Synthetic Roots of 4-Aminoisoindoline

While a singular, seminal publication detailing the "discovery" of the parent 4-aminoisoindoline is not readily apparent in the historical literature, its emergence can be logically inferred from the availability of foundational starting materials and the development of fundamental organic reactions. The synthesis of the closely related 4-aminoisoindoline-1,3-dione (also known as 3-aminophthalimide) from 3-nitrophthalic acid represents a crucial entry point into this chemical space.[1][2][3]

The general historical progression likely followed a path of increasing complexity:

-

Early 20th Century: The industrial-scale production of aromatic compounds, including nitrated phthalic acid derivatives, laid the groundwork.

-

Mid-20th Century: The development of robust methods for the reduction of aromatic nitro groups to amines became commonplace in synthetic organic chemistry.

-

Late 20th Century: A growing interest in heterocyclic chemistry for pharmaceutical applications likely spurred the synthesis and characterization of a wide array of functionalized isoindoline and isoindoline-1,3-dione derivatives.

The commercially available 4-aminoisoindoline-1,3-dione is a testament to the established synthetic accessibility of this core structure.[4][5][6][7]

The Game Changer: 4-Aminoisoindoline in Immunomodulatory Drugs (IMiDs)

The true ascent of the 4-aminoisoindoline scaffold began with the strategic evolution of thalidomide analogs. While thalidomide itself is an isoindoline-1,3-dione derivative, the introduction of an amino group at the 4-position of the phthaloyl ring was a watershed moment in medicinal chemistry, leading to the development of Lenalidomide and Pomalidomide.[8][]

Lenalidomide and Pomalidomide: A New Generation of Therapeutics

Lenalidomide and Pomalidomide are structural analogs of thalidomide that exhibit significantly enhanced potency and a distinct therapeutic profile, particularly in the treatment of multiple myeloma.[8] The key structural modification—the 4-amino group—profoundly influences the molecule's interaction with its biological target, Cereblon (CRBN), an E3 ubiquitin ligase.[][10]

Pomalidomide, in particular, showcases the importance of this substitution, possessing an additional amino group at the 4th position of the phthaloyl ring compared to its predecessors.[] This modification is critical for its enhanced biological activity.

Synthetic Methodologies: A Practical Guide

The synthesis of medicinally important 4-aminoisoindoline derivatives, such as Pomalidomide, typically involves a multi-step sequence starting from readily available precursors. The following protocols are illustrative of common and efficient synthetic routes.

Representative Synthesis of Pomalidomide

A common and effective route to Pomalidomide starts from 4-nitroisobenzofuran-1,3-dione (4-nitrophthalic anhydride).[11]

Experimental Protocol:

-

Step 1: Condensation to form the 4-nitro substituted thalidomide derivative.

-

To a solution of 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent (e.g., glacial acetic acid or DMF), add 4-nitroisobenzofuran-1,3-dione.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon cooling, the product, 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, will precipitate and can be collected by filtration.

-

-

Step 2: Reduction of the nitro group to the 4-amino functionality.

-

Suspend the nitro-intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere until the reduction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain Pomalidomide. The product can be further purified by crystallization.[11]

-

Causality Behind Experimental Choices:

-

Choice of Solvent: Acetic acid or DMF are often used for the condensation step due to their high boiling points and ability to dissolve the reactants.

-

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of aromatic nitro groups. Pd/C is a widely used and effective catalyst for this transformation. However, concerns about palladium contamination in the final active pharmaceutical ingredient (API) have led to the development of alternative, metal-free reduction methods.[12][13]

Summary of Synthetic Approaches

| Starting Material | Key Steps | Overall Yield | Reference(s) |

| 4-nitroisobenzofuran-1,3-dione | 1. Condensation with 3-aminopiperidine-2,6-dione2. Catalytic Hydrogenation | 65% | [11] |

| Methyl 2-methyl-3-nitrobenzoate | 1. Bromination (NBS)2. Condensation with 3-aminopiperidine-2,6-dione3. Catalytic Hydrogenation | Not explicitly stated | [8] |

| 4-aminoisoindoline-1,3-dione | 1. Bromination (NBS)2. Amination | 32% (for 4,7-diaminoisoindoline-1,3-dione) | [4] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic effects of 4-aminoisoindoline-containing IMiDs are primarily mediated through their interaction with Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[10] These molecules act as a "molecular glue," inducing a novel interaction between CRBN and specific neosubstrate proteins that are not its natural targets.

This induced proximity leads to the polyubiquitination of the neosubstrate by the E3 ligase complex, marking it for degradation by the 26S proteasome. In the context of multiple myeloma, key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[8]

Caption: Mechanism of action of Pomalidomide as a molecular glue.

Modern Applications and Future Directions: The Rise of PROTACs

The unique ability of the 4-aminoisoindoline moiety (particularly from Pomalidomide) to recruit the CRBN E3 ligase has made it an indispensable component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase.

The 4-aminoisoindoline derivative serves as the E3 ligase-binding element, effectively hijacking the cell's natural protein disposal system to selectively degrade a target protein of interest. This technology has opened up new avenues for targeting proteins that were previously considered "undruggable."[14]

Caption: A simplified workflow for the development of PROTACs.

Conclusion

The 4-aminoisoindoline scaffold has carved a remarkable path in the history of medicinal chemistry. From its synthetic origins rooted in classical aromatic chemistry to its central role in the development of life-saving immunomodulatory drugs and its current position at the forefront of targeted protein degradation with PROTACs, this privileged structure continues to empower the discovery of novel therapeutics. The ongoing exploration of its unique biological activities ensures that the 4-aminoisoindoline core will remain a focal point of innovation in drug development for the foreseeable future.

References

- 1. CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine - Google Patents [patents.google.com]

- 2. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,7-Diaminoisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | TCI AMERICA [tcichemicals.com]

- 8. Lenalidomide - Wikipedia [en.wikipedia.org]

- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Isoindolin-4-amine Dihydrochloride

Introduction

Isoindolin-4-amine, a key heterocyclic amine, serves as a fundamental building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Its structural integrity is paramount, as even minor ambiguities can have profound implications for the stereochemistry, reactivity, and biological activity of its derivatives. The dihydrochloride salt form is frequently used to improve the compound's stability and solubility, but it also introduces specific considerations for its structural analysis.[2][3]

This in-depth guide provides a comprehensive framework for the unequivocal structural elucidation of isoindolin-4-amine dihydrochloride. We will move beyond simple procedural lists to explore the causality behind experimental choices, integrating data from multiple orthogonal analytical techniques. This approach ensures a self-validating system of analysis, critical for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Part 1: Foundational Physicochemical Characterization

Before delving into complex spectroscopic analysis, establishing the foundational properties of the molecule is a critical first step. This data provides the initial constraints for all subsequent structural hypotheses. The primary parameters are the molecular formula and molecular weight, which are definitively confirmed using High-Resolution Mass Spectrometry (HRMS).

The expected molecular formula for the dihydrochloride salt is C₈H₁₂Cl₂N₂.[2] The free base has a formula of C₈H₁₀N₂. This distinction is crucial for interpreting mass spectrometry data, where the observed mass will typically correspond to the protonated free base.

| Property | Value | Source |

| Chemical Formula | C₈H₁₂Cl₂N₂ | American Elements[2] |

| Molecular Weight | 207.1 g/mol | Biosynth[3] |

| CAS Number | 92259-85-3 | ChemBK[4] |

Part 2: Mass Spectrometry - Confirming Composition

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound and, with high resolution, its elemental composition. For this compound, the analysis confirms the mass of the core structure and provides clues through fragmentation patterns.

Expertise & Rationale

The choice of ionization technique is critical. Electrospray Ionization (ESI) is preferred for a pre-salted and polar molecule like this, as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. In this case, the observed ion will be that of the free base plus a proton (C₈H₁₀N₂ + H⁺), with an expected m/z of approximately 135.1.

High-Resolution Mass Spectrometry (HRMS) is non-negotiable for definitive structural confirmation. By measuring the m/z to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus validating the molecular formula.[5]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate the mass spectrometer in positive ion mode.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.

-

Data Analysis: Identify the m/z of the most abundant ion in the spectrum. Compare this experimental value to the theoretical exact mass of the [M+H]⁺ ion for the proposed formula C₈H₁₁N₂⁺.

Visualization: Mass Spectrometry Workflow

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Part 3: NMR Spectroscopy - The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.[6][7]

Expertise & Rationale

For this compound, the presence of two protonated amine groups (the secondary amine in the isoindoline ring and the primary exocyclic amine) is a key consideration. These acidic protons (N-H) are often broad and may exchange with deuterium in solvents like D₂O or CD₃OD, leading to their disappearance from the ¹H NMR spectrum. This exchange phenomenon can be used diagnostically. The choice of a polar aprotic solvent like DMSO-d₆ is often ideal as it slows down the exchange rate, allowing for the observation of N-H protons and their couplings.

A full suite of 2D NMR experiments is essential for an authoritative assignment.

-

¹H-¹H COSY establishes which protons are spin-coupled, revealing the connectivity within the aromatic ring and the aliphatic backbone.

-

HSQC maps each proton directly to its attached carbon, unambiguously linking the ¹H and ¹³C chemical shifts.

-

HMBC is the cornerstone for assembling the molecular fragments. It reveals longer-range (2-3 bond) correlations, for instance, connecting the benzylic protons at C1 and C3 to the aromatic quaternary carbons, thus confirming the fusion of the two rings.[7]

Predicted NMR Assignments (in DMSO-d₆)

The following table summarizes the anticipated chemical shifts and correlations. Actual values may vary based on experimental conditions.

| Atom | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1-CH₂ | ~4.5, s | ~48 | C3, C7a, C7 |

| 3-CH₂ | ~4.5, s | ~48 | C1, C3a, C4 |

| 4-NH₃⁺ | ~8.5, br s | N/A | C3a, C4, C5 |

| 5-CH | ~7.2, d | ~118 | C4, C7, C3a |

| 6-CH | ~7.4, t | ~130 | C4, C7a |

| 7-CH | ~7.1, d | ~116 | C1, C5, C7a |

| 2-NH₂⁺ | ~10.0, br s | N/A | C1, C3 |

| 3a-C | N/A | ~135 | 1-H, 5-H |

| 7a-C | N/A | ~140 | 1-H, 6-H, 7-H |

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of high-purity DMSO-d₆.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the integration, multiplicity, and chemical shifts of all signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.[8]

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to identify direct ¹H-¹³C one-bond correlations.

-

2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay (~8 Hz) to observe 2- and 3-bond correlations.

-

Structure Assembly: Integrate all 1D and 2D data to build the final structure, ensuring all observed correlations are consistent with the proposed isoindolin-4-amine framework.

Visualization: Integrated NMR Strategy

Caption: Logic flow for structural elucidation using NMR.

Part 4: X-ray Crystallography - Definitive 3D Structure

While NMR provides the solution-state connectivity, single-crystal X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state.[9] It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the chloride counter-ions and the protonated amine groups.

Expertise & Rationale

The primary challenge in X-ray crystallography is growing a single, diffraction-quality crystal. This is often a process of empirical screening. For a dihydrochloride salt, slow evaporation from a polar solvent system (e.g., ethanol/water or methanol/diethyl ether) is a common starting point. The resulting structure will definitively confirm the position of the amino group on the isoindoline ring and illustrate the ionic interactions with the chloride ions, validating the dihydrochloride stoichiometry. While a structure for the parent compound may not be published, data from closely related isoindoline derivatives can provide valuable comparative information.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Screen various solvent systems to grow single crystals. A typical method is slow evaporation of a saturated solution or vapor diffusion.

-

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation).

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the structural model against the experimental data until convergence is reached.

-

Structure Validation: Analyze the final structure for geometric reasonability and validate it using standard crystallographic software.

Conclusion: A Synthesis of Orthogonal Data

The structural elucidation of this compound is a process of logical deduction, built upon a foundation of mutually reinforcing data from orthogonal analytical techniques. HRMS provides the definitive elemental formula. A comprehensive suite of 1D and 2D NMR experiments pieces together the covalent framework and confirms the connectivity in solution. Finally, single-crystal X-ray crystallography, when achievable, provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By following this multi-faceted, self-validating approach, researchers can proceed with confidence in the identity and purity of this critical chemical building block.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 92259-85-3 | SDA25985 [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. journals.iucr.org [journals.iucr.org]

Spectroscopic Characterization of Isoindolin-4-amine Dihydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Isoindolin-4-amine dihydrochloride (CAS 92259-85-3), a key building block in medicinal chemistry and drug development.[1][2] The isoindoline scaffold is a privileged structure found in a number of bioactive compounds.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Understanding these spectroscopic properties is fundamental to confirming the molecule's identity, purity, and structural integrity during synthesis and quality control processes.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique structure combining an aromatic ring, a primary amine, and a saturated heterocyclic amine, all present as a dihydrochloride salt. This structure dictates a specific and predictable spectroscopic fingerprint. The protonation of both the primary aromatic amine and the secondary amine within the isoindoline ring significantly influences the chemical environment of the protons and carbons, which is reflected in the NMR spectra. Similarly, the presence of N-H bonds and the aromatic system gives rise to characteristic absorption bands in the IR spectrum. The molecule's mass and fragmentation patterns in mass spectrometry are also directly correlated to its atomic composition and bonding.

Molecular Formula: C₈H₁₂Cl₂N₂[1][5][6] Molecular Weight: 207.1 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The dihydrochloride nature of the salt means that both nitrogen atoms are protonated, leading to the presence of N-H protons that are observable in the ¹H NMR spectrum, typically in a polar aprotic solvent like DMSO-d₆ to slow down proton exchange.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the isoindoline ring. The protonation of the nitrogen atoms will cause a downfield shift of adjacent protons due to the increased electron-withdrawing effect.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic CH | 7.2 - 7.8 | m | 3H | ortho: 7-9, meta: 2-3 |

| Aliphatic CH₂ (benzylic) | ~4.5 | s | 4H | |

| NH₃⁺ (aromatic amine) | 8.0 - 10.0 | br s | 3H | |

| NH₂⁺ (isoindoline amine) | 9.0 - 11.0 | br s | 2H |

Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable N-H protons of the ammonium and secondary amine salts. In protic solvents like D₂O, these protons would rapidly exchange with deuterium, leading to the disappearance of their signals.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The aromatic region will show signals for the six carbons of the benzene ring, while the aliphatic region will display a signal for the two equivalent methylene carbons of the isoindoline ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | ~140 |

| Aromatic C (quaternary) | ~135 |

| Aromatic CH | 115 - 130 |

| Aliphatic CH₂ | ~50 |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the protonated amines and the aromatic C-H and C=C bonds.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺ and NH₂⁺) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| N-H Bend (NH₃⁺ and NH₂⁺) | 1600 - 1500 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1000 | Medium |

Expertise & Experience Insight: The broadness of the N-H stretching band is a key indicator of the presence of the hydrochloride salt, as extensive hydrogen bonding occurs in the solid state. The distinction between the primary and secondary ammonium salt stretches can be challenging as they often overlap.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For a hydrochloride salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed.

Predicted Mass Spectral Data

In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated free base, having lost the two molecules of HCl.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 135.09 | Protonated molecular ion of the free base (C₈H₁₀N₂) |

Trustworthiness through Self-Validation: The observation of an ion with an m/z of 135.09 would strongly support the identity of the core isoindolin-amine structure. The high-resolution mass spectrum should yield a mass that is very close to the calculated exact mass of C₈H₁₁N₂⁺ (135.0917).

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use an ESI mass spectrometer. The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters, such as capillary voltage and cone voltage, should be optimized to maximize the signal of the [M+H]⁺ ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its characterization. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles and experience with similar structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous structural confirmation and purity assessment, which are critical for the advancement of drug discovery and development programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. cenmed.com [cenmed.com]

Introduction: The Significance of the Isoindoline Scaffold

An In-Depth Technical Guide to Isoindolin-4-amine Dihydrochloride: A Cornerstone Building Block for Targeted Protein Degradation

Abstract

This compound has emerged as a critical chemical intermediate, particularly within the innovative field of targeted protein degradation (TPD). Its structural framework is integral to the design of novel therapeutics, most notably molecular glues and Proteolysis-Targeting Chimeras (PROTACs) that modulate the cell's natural protein disposal machinery. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, synthesis considerations, and its pivotal role in the development of next-generation pharmaceuticals. We will explore its application as a key building block for engaging the E3 ubiquitin ligase Cereblon (CRBN), a central mechanism in the action of immunomodulatory drugs (IMiDs) and their derivatives. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutic modalities.

The isoindoline heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. This compound (CAS No. 92259-85-3) is a specific, functionalized derivative that has garnered significant attention for its utility as a synthetic precursor.[2][3][4][5]

The primary driver for its contemporary relevance is its role as a key fragment in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase complex. This complex is famously co-opted by thalidomide and its more potent analogs, lenalidomide and pomalidomide, to induce the degradation of specific substrate proteins, such as IKZF1 and IKZF3.[6] This mechanism, termed "molecular glue," has revolutionized the treatment of certain hematological malignancies.[6] Consequently, this compound is now an indispensable tool for drug discovery scientists aiming to create novel protein degraders that can target previously "undruggable" proteins.[3]

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is essential for its effective use in synthesis, including handling, storage, and reaction optimization. The compound is typically supplied as a stable dihydrochloride salt, which enhances its shelf-life and solubility in polar solvents compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 92259-85-3 | [2][3][4][5] |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [2][3][4] |

| Molecular Weight | 207.1 g/mol | [3][5] |

| IUPAC Name | 2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | [2] |

| Typical Purity | ≥95-97% | [3][4] |

| Appearance | White to off-white solid | [1] |

| Storage | Store at room temperature in a cool, dry, well-ventilated place. Keep container tightly closed. | [4][7] |

Synthesis and Manufacturing Insights

While specific, proprietary manufacturing processes for this compound are not publicly detailed, its synthesis can be logically deduced from established organic chemistry principles for constructing substituted isoindolines. A common retrosynthetic approach would likely involve the reduction of a suitable phthalimide or phthalonitrile precursor.

One plausible synthetic route begins with a commercially available nitrophthalic acid derivative. The strategy involves:

-

Amide/Imide Formation: Conversion of the phthalic acid derivative to a phthalimide, which establishes the core isoindolinone ring system.

-

Nitro Group Reduction: Selective reduction of the nitro group to the corresponding amine. This is a critical step, as the choice of reducing agent must be compatible with the imide functionality.

-

Imide Reduction: Reduction of the phthalimide carbonyl groups to the methylene groups of the isoindoline ring. This is often achieved using strong reducing agents like borane or lithium aluminum hydride.

-

Salt Formation: Treatment of the resulting Isoindolin-4-amine free base with hydrochloric acid to precipitate the stable dihydrochloride salt.

The choice to use the dihydrochloride salt is a key manufacturing consideration. The free amine is more susceptible to oxidation and has poorer handling characteristics. The salt form provides a crystalline, stable solid with a defined stoichiometry, which is crucial for GMP (Good Manufacturing Practice) production.

Core Application: A Gateway to Targeted Protein Degradation

The primary application of this compound is as a foundational building block for synthesizing CRBN-recruiting ligands. The 4-amino group serves as a versatile synthetic handle for elaboration into the glutarimide ring system characteristic of thalidomide-like molecules.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Molecules derived from this scaffold function by redirecting the cell's own protein disposal system. The process, illustrated below, is a cornerstone of modern drug discovery.

Caption: Mechanism of CRBN-mediated targeted protein degradation.

Experimental Protocol: Synthesis of a Thalidomide Analog Precursor

This protocol outlines a representative synthetic step where this compound is used to construct a key intermediate. This procedure is illustrative and should be adapted and optimized based on laboratory conditions and scale.

Objective: To acylate Isoindolin-4-amine with a protected glutamine derivative, forming the backbone of a CRBN-binding moiety.

Materials:

-

This compound (1.0 eq)

-

N-Boc-L-glutamic acid anhydride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Workflow:

Caption: Experimental workflow for acylation of Isoindolin-4-amine.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM.

-

Neutralization: Cool the suspension in an ice bath (0 °C). Add the base (e.g., TEA) dropwise. The causality here is critical: the dihydrochloride salt must be neutralized to the free amine, which is the active nucleophile for the subsequent acylation. Stir for 15-20 minutes.

-

Acylation: In a separate flask, dissolve N-Boc-L-glutamic acid anhydride in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored periodically.

-

Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the desired product.

-

Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the acylated product. This product can then be taken forward for cyclization to form the glutarimide ring.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for the dihydrochloride was not found, data from closely related isoindoline compounds provide authoritative guidance.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8][10]

-

Handling: Avoid breathing dust.[7] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling.

-

Hazards: May cause skin and serious eye irritation.[11] May be harmful if swallowed and may cause respiratory irritation.[11]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7][8]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4][7]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for one of the most exciting and rapidly advancing fields in drug discovery. Its structure is intrinsically linked to the mechanism of action of powerful therapeutic agents that function through targeted protein degradation. As researchers continue to explore and expand the scope of TPD to address a wider range of diseases, the demand for and importance of high-quality, well-characterized building blocks like this compound will undoubtedly continue to grow. Its versatile synthetic utility ensures its place as a cornerstone reagent in the development of the next generation of precision medicines.

References

- 1. Isoindoline | 496-12-8 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. This compound | 92259-85-3 | SDA25985 [biosynth.com]

- 6. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability of Isoindolin-4-amine Dihydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoindolin-4-amine dihydrochloride has emerged as a critical chemical intermediate, primarily utilized in the synthesis of novel therapeutics within the rapidly evolving field of targeted protein degradation. Its structural resemblance to the core of immunomodulatory drugs (IMiDs) makes it a valuable precursor for constructing ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of many Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the commercial landscape for this compound, including a comparative analysis of suppliers, guidance on quality assessment, a plausible synthetic route, and insights into its applications in drug discovery.

Introduction: The Significance of this compound in Modern Drug Discovery

The advent of targeted protein degradation has revolutionized therapeutic strategies by enabling the selective elimination of disease-causing proteins. PROTACs, heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system, are at the forefront of this innovation. A PROTAC's efficacy hinges on its ability to bind to both a protein of interest and an E3 ubiquitin ligase. The Cereblon (CRBN) E3 ligase is a frequently exploited target for PROTACs, largely due to the well-established binding moieties derived from thalidomide and its analogs.

This compound (CAS No: 92259-85-3) serves as a fundamental building block for the synthesis of these CRBN-recruiting ligands. Its isoindoline core, substituted with a primary amine at the 4-position, provides a versatile scaffold for the elaboration of PROTACs and other molecular glues. This guide aims to equip researchers and drug development professionals with the necessary technical knowledge to effectively source, evaluate, and utilize this pivotal compound in their research endeavors.

Commercial Landscape: Sourcing this compound

A multitude of chemical suppliers offer this compound, catering to a range of research and development needs. The choice of supplier often depends on factors such as purity, scale, availability, and the availability of GMP-grade material for clinical applications. Below is a comparative analysis of prominent suppliers.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Product Number (Example) | Purity (Typical) | Availability | Scale | GMP Grade Availability |

| Biosynth | SDA25985 | ≥95% | Stock/Lead Time | mg to g | Inquire |

| American Elements | N/A | Up to 99.999% | Inquire | g to bulk | Yes |

| Cenmed Enterprises | C007B-194879 | ~97% | Stock | mg to g | No |

| CP Lab Safety | N/A | min 97% | Stock | mg to g | No |

| Bide Pharmatech | N/A | ≥95% | Stock/Lead Time | mg to g | Inquire |

Disclaimer: Availability, purity, and other specifications are subject to change. It is imperative to contact the suppliers directly for the most current information and to request a Certificate of Analysis.